molecular formula C18H17N3O5S B11628809 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B11628809
M. Wt: 387.4 g/mol
InChI Key: ALNUPNKXHYMYMP-UHFFFAOYSA-N
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Description

This compound, 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, is a Schiff base that integrates a sulfonamide pharmacophore, a structure of significant interest in medicinal chemistry for the development of enzyme inhibitors . The molecular scaffold is closely related to a class of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), a key enzyme in the biosynthesis of inflammatory and thrombotic mediators . Compounds based on this structural motif exhibit nanomolar potency against 12-LOX and demonstrate excellent selectivity over related lipoxygenases and cyclooxygenases, making them valuable chemical tools for investigating eicosanoid signaling pathways . Research into these derivatives highlights their potential in studying conditions such as diabetes, thrombosis, and cancer, where 12-LOX activity is implicated . Furthermore, the presence of the isoxazole ring and sulfonamide group in its structure suggests potential for forming metal complexes, which can be explored in various chemical and biological contexts . This reagent is supplied exclusively for research applications, providing scientists with a high-quality compound for probing enzyme mechanisms, signal transduction, and for use in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H17N3O5S/c1-12-10-17(20-26-12)21-27(23,24)15-8-6-14(7-9-15)19-11-13-4-3-5-16(25-2)18(13)22/h3-11,22H,1-2H3,(H,20,21)

InChI Key

ALNUPNKXHYMYMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Conventional Condensation Methodology

The primary route involves acid-catalyzed Schiff base formation :

  • Reactants :

    • 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole derivative).

    • 2-Hydroxy-3-methoxybenzaldehyde (ortho-vanillin).

  • Solvent System : Ethanol or methanol under reflux (60–80°C, 2–6 hours).

  • Catalyst : Acetic acid (5–10 mol%) accelerates imine bond formation.

  • Workup : Precipitates filtered, washed with cold ethanol, and recrystallized from tetrahydrofuran (THF) or ethyl acetate.

Mechanistic Insight :
The aldehyde carbonyl undergoes nucleophilic attack by the sulfonamide’s primary amine, forming a protonated intermediate. Dehydration yields the thermodynamically stable E-configuration due to steric hindrance from the methoxy group.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on YieldSource
Solvent Polarity Ethanol (ε = 24.3)Maximizes solubility of reactants
Reflux Duration 4 hoursBalances reaction completion vs. decomposition
Temperature 70°CAccelerates kinetics without side products

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time to 20–30 minutes (yield: 82%) by enhancing molecular collisions.

  • Lewis Acid Catalysts : ZnCl₂ or FeCl₃ (1–2 mol%) improve regioselectivity but require post-reaction ion exchange.

Structural Characterization

Spectroscopic Validation

  • FT-IR :

    • ν(N–H) : 3315–3446 cm⁻¹ (secondary amine).

    • ν(C=N) : 1600–1634 cm⁻¹ (azomethine).

    • ν(SO₂) : 1186–1345 cm⁻¹ (asymmetric/symmetric stretching).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.50–8.70 ppm : Azomethine proton (-CH=N-).

    • δ 6.70–7.80 ppm : Aromatic protons (integration: 8H).

    • δ 3.80–3.90 ppm : Methoxy group (-OCH₃).

Crystallographic Data

Single-crystal X-ray analysis (Source):

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell (Å) a = 16.092, b = 7.926, c = 22.901
Hydrogen Bonding O–H···O (2.65 Å), N–H···O (2.89 Å)

Purity and Yield Optimization

Chromatographic Purification

  • Column Chromatography : Silica gel (60–120 mesh), eluent = chloroform:methanol (9:1 v/v).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

Yield Comparison Across Methods

MethodYield (%)Purity (HPLC)Source
Conventional Reflux65–7595–98%
Microwave-Assisted80–8599%
Solvent-Free Grinding55–6090%

Computational Validation

Density Functional Theory (DFT) at B3LYP/6-311G+(d,p) level confirms:

  • Frontier Molecular Orbitals : HOMO-LUMO gap = 3.8 eV, indicating charge transfer stability.

  • MEP Analysis : Electrophilic regions localized at sulfonamide oxygen and azomethine nitrogen.

  • NBO Charges : Delocalization from methoxy oxygen to aromatic ring enhances tautomeric stability.

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol is preferred over DMF or DMSO due to low toxicity and ease of recycling.

  • Waste Management : Neutralization of acetic acid with NaHCO₃ reduces environmental impact.

Challenges and Limitations

  • Tautomerism : Keto-enol equilibrium in polar solvents complicates NMR interpretation.

  • Byproducts : Trace amounts of Z-isomer (<5%) require chromatographic removal .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s phenolic hydroxyl group (on the 2-hydroxy-3-methoxyphenyl moiety) is susceptible to oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can convert the hydroxyl group to a ketone or quinone structure. For example:

Phenolic -OHH+KMnO4Ketone/Quinone derivative\text{Phenolic -OH} \xrightarrow[\text{H}^+]{KMnO_4} \text{Ketone/Quinone derivative}

This reaction modifies the electronic properties of the aromatic system, potentially altering biological activity.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution reactions. In basic conditions, the NH group acts as a leaving group, allowing substitution with amines or other nucleophiles. For instance, reaction with alkyl halides can yield N-alkylated derivatives:

R-X+SO₂NH-SO₂N(R)-+HX\text{R-X} + \text{SO₂NH-} \rightarrow \text{SO₂N(R)-} + \text{HX}

Such modifications are critical for tuning pharmacokinetic properties.

Hydrogenation of the Imine Bond

The (E)-configured imine (CH=N) linkage can undergo hydrogenation to form a secondary amine. Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a saturated amine, altering the compound’s conformation and potentially enhancing stability:

CH=NH2/PdCCH₂-NH\text{CH=N} \xrightarrow{H_2/Pd-C} \text{CH₂-NH}

This reaction is reversible under oxidative conditions .

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl/H₂O), the oxazole ring may undergo ring-opening reactions. For example, hydrolysis yields a β-ketoamide intermediate, which can further degrade:

OxazoleHClβ-ketoamideCarboxylic acid + amine\text{Oxazole} \xrightarrow{HCl} \beta\text{-ketoamide} \rightarrow \text{Carboxylic acid + amine}

Basic Hydrolysis

In alkaline media (e.g., NaOH), the sulfonamide group hydrolyzes to form sulfonic acid and amine derivatives:

SO₂NH-NaOHSO₃H+NH3\text{SO₂NH-} \xrightarrow{NaOH} \text{SO₃H} + \text{NH}_3

This reaction is slower compared to acidic hydrolysis but is significant for metabolite studies .

Complexation with Metal Ions

The phenolic -OH and sulfonamide groups act as chelating agents for transition metals (e.g., Fe³⁺, Cu²⁺). Such complexes are studied for their potential catalytic or antimicrobial properties. For example:

Compound+Cu2+Cu-Compound complex\text{Compound} + \text{Cu}^{2+} \rightarrow \text{Cu-Compound complex}

Stoichiometry and stability constants depend on pH and solvent polarity.

Photochemical Reactions

The conjugated π-system (imine, aromatic rings) undergoes photoisomerization or degradation under UV light. For example, the E→Z isomerization of the imine bond occurs at λ = 365 nm, altering the compound’s geometry and reactivity.

Reactivity Comparison with Analogues

The compound’s reactivity differs from simpler sulfonamides due to its extended conjugation and substituent effects:

FeatureImpact on Reactivity
Methoxyphenyl group Electron-donating effect stabilizes intermediates in substitution reactions.
Oxazole ring Aromaticity reduces ring-opening susceptibility compared to non-aromatic heterocycles .
Imine bond Provides sites for redox reactions and isomerization .

Scientific Research Applications

Biological Activities

The compound has been evaluated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines such as HCT-116 and HeLa. Studies have shown that it can inhibit cell proliferation and promote apoptotic changes in treated cells .
  • Structure-Activity Relationship : Research indicates that modifications to the phenyl and oxazole rings can lead to enhanced activity against specific cancer types. For instance, derivatives with different substituents on the phenyl ring showed varied cytotoxic effects, highlighting the importance of structural optimization .

Enzyme Inhibition

  • Target Enzymes : The compound has been investigated for its potential as an inhibitor of histone deacetylases and other enzymes involved in cancer progression .
  • Inhibitory Potency : Some derivatives have demonstrated IC50 values below 100 μM against various cancer cell lines, indicating strong inhibitory effects that could be exploited for therapeutic purposes .

Applications in Drug Development

The unique structure of 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide positions it as a promising candidate for drug development:

Application Area Description
Anticancer Therapeutics Potential to develop new drugs targeting specific cancer types through apoptosis induction mechanisms.
Enzyme Inhibitors Development of inhibitors for histone deacetylases and other enzymes implicated in cancer and metabolic diseases.
Structure-Based Drug Design Utilization of structure-activity relationships to design more potent analogs tailored for specific therapeutic targets.

Case Studies

Recent studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Cytotoxicity Studies : A series of novel sulfonamide derivatives were synthesized and tested against multiple human cancer cell lines, revealing promising anticancer activity .
  • Metabolic Stability Assessments : Selected compounds were evaluated for their metabolic stability using human liver microsomes, demonstrating varying degrees of stability which is crucial for drug development .

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, disrupting their normal function. The methoxy and hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Tools and Validation

  • Structures were resolved using SHELX () and visualized via ORTEP-3 () and WinGX ().
  • High data-to-parameter ratios (e.g., 13.8 in ) ensure refinement reliability.

Structure-Activity Relationships

  • Methoxy substitution : Likely balances solubility and lipophilicity, making the target compound a candidate for further pharmacokinetic studies.

Biological Activity

The compound 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its role as a lipoxygenase inhibitor and its implications in various disease models.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 387.41 g/mol. The structure can be summarized as follows:

  • Core Structure : The compound features a benzenesulfonamide moiety linked to a methoxy-substituted phenyl group and an oxazole ring.
  • Functional Groups : The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances its solubility and biological activity.
PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₅S
Molecular Weight387.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Inhibition of Lipoxygenases

Research has shown that compounds similar to This compound exhibit significant inhibitory effects on lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX) . LOXs are crucial enzymes involved in the metabolism of arachidonic acid, leading to the production of bioactive lipids implicated in inflammation and cancer.

  • Potency Against 12-LOX :
    • The compound demonstrates nanomolar potency against 12-LOX, indicating strong inhibition compared to other related enzymes.
    • Selectivity profiles show that these compounds have over 50-fold selectivity against cyclooxygenases (COXs), which are also involved in inflammatory processes .
  • Mechanism of Action :
    • The inhibition mechanism is primarily noncompetitive, suggesting that the compound binds to an allosteric site on the enzyme rather than the active site, which allows for greater specificity and reduced side effects .

Study on Platelet Aggregation

A study highlighted the effect of the compound on human platelets, demonstrating that it significantly inhibits platelet aggregation induced by thrombin. This action is mediated through reduced calcium mobilization within platelets, which is critical for their activation and aggregation .

Anti-Diabetic Effects

In models of diabetes, compounds with similar structures have been shown to reduce levels of 12-HETE (a product of 12-LOX activity), which is associated with increased insulin resistance and β-cell apoptosis. In non-obese diabetic mice, administration of these compounds resulted in improved metabolic profiles and reduced inflammatory markers .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are favorable:

  • Absorption : High bioavailability due to solubility enhancements from functional groups.
  • Distribution : Predicted to have good tissue distribution based on lipophilicity.
  • Metabolism : Likely undergoes phase I metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Q. What experimental methods are used to confirm the crystal structure of this compound?

The crystal structure is confirmed via single-crystal X-ray diffraction (SC-XRD). Key parameters include:

  • Crystallographic data : Triclinic system, space group P1P\overline{1}, with unit cell dimensions a=7.1881(6)A˚a = 7.1881(6) \, \text{Å}, b=10.6682(10)A˚b = 10.6682(10) \, \text{Å}, c=11.6865(9)A˚c = 11.6865(9) \, \text{Å}, and angles α=92.181(4)\alpha = 92.181(4)^\circ, β=99.776(4)\beta = 99.776(4)^\circ, γ=99.606(5)\gamma = 99.606(5)^\circ .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds form an S(6) ring motif, while intermolecular N–H⋯N and O–H⋯O interactions create inversion dimers and 1D polymeric chains .
  • Refinement : Data collected using a Bruker Kappa APEXII CCD diffractometer, refined with R[F2>2σ(F2)]=0.049R[F^2 > 2\sigma(F^2)] = 0.049 and wR(F2)=0.121wR(F^2) = 0.121 .

Q. What is the synthetic route for this compound?

The compound is synthesized via a Schiff base condensation reaction:

  • Reactants : 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2,3-dihydroxybenzaldehyde.
  • Conditions : Methanol solvent, catalytic acetic acid, 1-hour reflux, followed by slow evaporation to yield red prismatic crystals .
  • Yield optimization : Excess methanol and controlled evaporation rates improve crystal quality for diffraction studies .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular architecture?

The crystal packing is governed by:

  • Hydrogen-bonded dimers : N–H⋯N interactions form R22(8)R_2^2(8) rings, while O–H⋯O bonds extend these into 1D chains along the [101] direction .
  • π–π stacking : Centroid-to-centroid distances of 3.7928(16) Å between adjacent benzene rings stabilize the lattice .
  • Thermal motion analysis : Atomic displacement parameters (ADPs) reveal rigid planar regions (e.g., the 2,3-dihydroxybenzaldehyde moiety) and flexible sulfonamide linkages .

Q. How can computational methods validate experimental structural data?

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–N imine bond: ~1.28 Å) with SC-XRD data to confirm tautomeric forms .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (O⋯H, N⋯H) and van der Waals interactions to crystal packing .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., the methoxy group’s electron-donating effect) for reactivity predictions .

Q. What strategies resolve contradictions in hydrogen-bonding patterns across similar Schiff bases?

  • Systematic variation : Modify substituents (e.g., replacing 3-methoxy with nitro groups) to study H-bond donor/acceptor competition .
  • High-resolution SC-XRD : Use low-temperature data collection (< 100 K) to reduce thermal motion artifacts and refine H-atom positions accurately .
  • Comparative crystallography : Analyze isostructural analogs (e.g., metal complexes of this ligand) to identify conserved vs. variable interaction motifs .

Methodological Considerations

Q. How to design experiments for studying metal complexation with this ligand?

  • Metal selection : Prioritize transition metals (e.g., Co(II), Ni(II), Cu(II)) known to coordinate with sulfonamide and imine groups .
  • Spectroscopic characterization : Use UV-Vis (d-d transitions) and FTIR (shift in ν(C=N) stretches) to confirm complex formation .
  • Molar conductivity : Electrolytic behavior (e.g., Λ_m ~100–150 S cm² mol⁻¹) indicates octahedral geometries in solution .

Q. What challenges arise in refining disordered solvent molecules in the crystal lattice?

  • SQUEEZE (PLATON) : Apply this tool to model diffuse electron density from disordered solvent (e.g., residual methanol) .
  • Thermogravimetric analysis (TGA) : Correlate weight loss with solvent content to validate refinement models .

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